An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomelatonin
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromomelatonin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 2-Bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide), a potent synthetic analog of the neurohormone melatonin. This document delves into the synthesis, structural elucidation, and physicochemical characteristics of 2-Bromomelatonin, offering a comparative analysis with its parent compound. Furthermore, it explores its mechanism of action as a high-affinity agonist for melatonin receptors (MT1 and MT2) and summarizes its known pharmacological effects, including its hypnotic and analgesic properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, providing foundational knowledge to facilitate further investigation and potential therapeutic applications of this compelling molecule.
Introduction: The Rationale for 2-Bromomelatonin
Melatonin, an endogenous neurohormone, is a critical regulator of circadian rhythms and has been investigated for its therapeutic potential in sleep disorders, neuroprotection, and cancer.[1][2] However, its clinical utility can be limited by a short biological half-life and relatively moderate receptor affinity. This has driven the exploration of synthetic analogs with improved pharmacokinetic and pharmacodynamic profiles. 2-Bromomelatonin emerges from this research as a potent melatonin receptor agonist, demonstrating significantly higher binding affinity for melatonin receptors compared to the parent compound.[3] The introduction of a bromine atom at the C-2 position of the indole nucleus profoundly influences its interaction with the MT1 and MT2 receptors, leading to enhanced biological activity. This guide will systematically dissect the chemical and structural underpinnings of 2-Bromomelatonin's unique properties.
Chemical and Structural Characterization
Molecular Structure and Physicochemical Properties
2-Bromomelatonin is a derivative of melatonin, characterized by the substitution of a hydrogen atom with a bromine atom at the second position of the indole ring. This structural modification results in a distinct set of physicochemical properties compared to melatonin.
Table 1: Physicochemical Properties of 2-Bromomelatonin and Melatonin
| Property | 2-Bromomelatonin | Melatonin |
| IUPAC Name | N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 311.18 g/mol | 232.28 g/mol |
| CAS Number | 142959-59-9 | 73-31-4 |
| Melting Point | 138-140 °C[4] | 116-118 °C[5] |
| Solubility | Soluble in DMSO and methanol.[4] | Slightly soluble in water. |
Synthesis of 2-Bromomelatonin
The primary synthetic route to 2-Bromomelatonin involves the direct electrophilic bromination of melatonin. This reaction leverages the electron-rich nature of the indole ring, which is susceptible to attack by electrophiles.
Reaction Scheme:
Caption: Synthesis of 2-Bromomelatonin via direct bromination of melatonin.
Experimental Protocol: Synthesis of 2-Bromomelatonin
Causality: The use of N-bromosuccinimide (NBS) as a brominating agent is a common and effective method for the selective bromination of activated aromatic rings like indoles. Anhydrous acetic acid serves as a suitable solvent that can facilitate the reaction while minimizing side reactions. The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the indole moiety. Flash chromatography is a standard purification technique for separating the desired product from unreacted starting material and byproducts.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve melatonin in anhydrous acetic acid at room temperature under a nitrogen atmosphere.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in anhydrous acetic acid to the melatonin solution with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted bromine.
-
Extraction: Extract the crude product into an organic solvent such as ethyl acetate.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain pure 2-Bromomelatonin.[3]
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Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Elucidation: Spectroscopic Analysis
The structural integrity of 2-Bromomelatonin is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific spectral data for 2-Bromomelatonin is not widely published, the anticipated ¹H and ¹³C NMR spectra would show characteristic shifts indicative of the brominated indole structure. The absence of the proton signal at the C-2 position of the indole ring in the ¹H NMR spectrum would be a key indicator of successful bromination. The remaining aromatic and aliphatic protons would exhibit shifts and coupling patterns consistent with the 2-Bromomelatonin structure.
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of 2-Bromomelatonin and provides insights into its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a near 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Biological Activity and Mechanism of Action
Melatonin Receptor Agonism
2-Bromomelatonin exerts its biological effects primarily through its potent agonistic activity at the G protein-coupled melatonin receptors, MT1 and MT2.[1][2]
Caption: Simplified signaling pathway of 2-Bromomelatonin at MT1/MT2 receptors.
Upon binding to MT1 and MT2 receptors, 2-Bromomelatonin initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP subsequently modulates downstream signaling pathways, including the phosphorylation of CREB (cAMP response element-binding protein), and ultimately leads to the inhibition of neuronal firing.[3]
Enhanced Receptor Binding Affinity
A key feature of 2-Bromomelatonin is its significantly higher binding affinity for melatonin receptors compared to melatonin. In vitro studies have demonstrated that the relative binding affinity of 2-Bromomelatonin is approximately ten times higher than that of melatonin.[3] This enhanced affinity is attributed to the presence of the bromine atom at the C-2 position, which likely engages in favorable interactions within the receptor's binding pocket.
Pharmacological Effects
The potent agonism of 2-Bromomelatonin at melatonin receptors translates into pronounced pharmacological effects.
Hypnotic and Analgesic Properties:
Preclinical studies have demonstrated that 2-Bromomelatonin possesses both hypnotic and analgesic properties.[4] In animal models, it has been shown to induce a dose-dependent loss of the righting reflex, indicative of a hypnotic effect.[4] Furthermore, it exhibits antinociceptive effects, suggesting its potential as an analgesic.[4] A notable finding is that the analgesic effect of 2-Bromomelatonin may persist even after the hypnotic effects have subsided.[4]
Table 2: Comparative Potency of 2-Bromomelatonin and Propofol for Hypnosis in Rats
| Compound | ED₅₀ for Loss of Righting Reflex (mg/kg) |
| 2-Bromomelatonin | 38 (35-41)[4] |
| Propofol | 3.7 (3.4-4.0)[4] |
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on 2-Bromomelatonin are limited in the publicly available literature. However, insights can be drawn from studies on related halogenated melatonin analogs. For instance, 2-iodomelatonin, a structurally similar compound, has been shown to have a longer elimination half-life in rats compared to melatonin.[7] This suggests that halogenation at the C-2 position may confer increased metabolic stability.
The metabolism of melatonin is primarily mediated by cytochrome P450 enzymes in the liver, with CYP1A2 being the major isoform involved in 6-hydroxylation.[8] It is plausible that 2-Bromomelatonin undergoes similar metabolic pathways, although the presence of the bromine atom may alter the rate and profile of metabolism. Further in vitro studies using liver microsomes are warranted to elucidate the specific metabolic fate of 2-Bromomelatonin.
Safety and Toxicology
A comprehensive toxicological profile for 2-Bromomelatonin is not yet established. As with any novel therapeutic agent, a thorough evaluation of its acute and chronic toxicity, as well as its potential for genotoxicity, is essential for its development. The acute toxicity of the related compound, 2-iodomelatonin, has been reported to be low.[7] However, direct toxicological data for 2-Bromomelatonin is necessary to ascertain its safety profile.
Future Directions and Conclusion
2-Bromomelatonin stands out as a promising melatonin analog with enhanced receptor affinity and potent pharmacological effects. Its hypnotic and analgesic properties, coupled with a potentially improved pharmacokinetic profile compared to melatonin, make it an attractive candidate for further investigation in the context of sleep disorders and pain management.
Future research should focus on several key areas:
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Detailed Pharmacokinetic and Metabolic Studies: Comprehensive in vivo and in vitro studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Bromomelatonin.
-
Comprehensive Toxicological Evaluation: Rigorous safety and toxicity studies are required to establish a clear safety profile for this compound.
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Elucidation of Receptor Subtype Selectivity: Further investigation into the binding affinities and functional activities of 2-Bromomelatonin at MT1 and MT2 receptors will provide a more nuanced understanding of its mechanism of action.
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Clinical Investigations: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the efficacy and safety of 2-Bromomelatonin in human subjects.
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